4-Amino-1-propyl-2-pyrrolidinone hydrochloride CAS number 1255717-37-3
4-Amino-1-propyl-2-pyrrolidinone hydrochloride CAS number 1255717-37-3
An In-Depth Technical Guide to 4-Amino-1-propyl-2-pyrrolidinone hydrochloride (CAS: 1255717-37-3): A Versatile Pyrrolidinone Building Block in Drug Discovery
Introduction
The pyrrolidinone ring system, a five-membered lactam, stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," this heterocyclic motif is a key structural component in a multitude of natural products and synthetic pharmaceuticals, including well-known drugs like Captopril, Anisomycin, and Asunaprevir.[1][2] The enduring interest in this scaffold stems from its unique combination of properties: the sp³-hybridized carbons allow for intricate three-dimensional arrangements, the lactam moiety provides crucial hydrogen bonding capabilities, and the overall structure often imparts favorable pharmacokinetic properties.[3][4]
Within this important class of compounds, 4-Amino-1-propyl-2-pyrrolidinone hydrochloride (CAS: 1255717-37-3) emerges as a valuable and functionalized building block. It provides researchers and drug development professionals with a strategically designed intermediate, primed for elaboration into more complex and novel therapeutic agents. The presence of a primary amino group at the 4-position and an N-propyl substituent offers two distinct points for chemical modification, enabling its integration into diverse synthetic pathways.
This technical guide offers a comprehensive examination of 4-Amino-1-propyl-2-pyrrolidinone hydrochloride. Moving beyond a simple data sheet, this document provides insights into its physicochemical characteristics, explores its synthetic utility within the broader context of medicinal chemistry, outlines robust analytical methods for its characterization, and details essential safety and handling protocols. The objective is to equip researchers and scientists with the foundational knowledge required to effectively leverage this versatile intermediate in their drug discovery and development endeavors.
Section 1: Physicochemical Characterization
A precise understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters govern its solubility, stability, reactivity, and handling requirements. 4-Amino-1-propyl-2-pyrrolidinone hydrochloride is a synthetic organic compound, typically supplied as a solid with high purity for laboratory use.[5]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1255717-37-3 | [5] |
| Molecular Formula | C₇H₁₅ClN₂O | [5] |
| Molecular Weight | 178.66 g/mol | [5] |
| IUPAC Name | 4-amino-1-propyl-2-pyrrolidinone hydrochloride | N/A |
| InChI Key | QMXMFEKULNPIMD-UHFFFAOYSA-N | [5] |
| Typical Purity | ≥95% | [5] |
| Parent Compound | 4-amino-1-propylpyrrolidin-2-one (CAS: 1083245-99-1) | [6] |
| Parent MW | 142.20 g/mol |[6] |
Structure and Form
The compound consists of a 2-pyrrolidinone core substituted at the nitrogen (position 1) with a propyl group and at position 4 with an amino group. It is supplied as the hydrochloride salt of the primary amine, which enhances stability and typically improves aqueous solubility compared to the free base.
Caption: Chemical structure of 4-Amino-1-propyl-2-pyrrolidinone hydrochloride.
Solubility Profile
As a hydrochloride salt of a small molecule, 4-Amino-1-propyl-2-pyrrolidinone hydrochloride is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility in aprotic polar solvents such as DMSO and DMF is also likely high. The parent scaffold, N-methyl-2-pyrrolidone (NMP), is miscible with water and most common organic solvents, suggesting a favorable solubility profile for its derivatives.[7] This broad solubility is advantageous for its use in a variety of reaction conditions and for the preparation of stock solutions for screening and biological assays.
Section 2: The Pyrrolidinone Core in Medicinal Chemistry
The prevalence of the pyrrolidinone scaffold in drug discovery is not coincidental; it is a direct result of its advantageous structural and chemical features that make it an ideal backbone for interacting with biological targets.
Stereochemical and Conformational Advantages
Unlike flat, aromatic rings, the saturated five-membered pyrrolidinone ring is non-planar. This puckered conformation allows its substituents to project into three-dimensional space, enabling a more precise and often more potent interaction with the complex 3D surfaces of protein binding pockets.[2][4] The presence of a stereocenter, as is common in derivatives at the 4- or 5-position, further allows for the development of stereoisomers with potentially distinct biological activities and safety profiles.
Pharmacophoric Contributions
The lactam functional group is a key pharmacophoric element. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group (in N-unsubstituted pyrrolidinones) can act as a hydrogen bond donor. Even when the nitrogen is substituted, as in the title compound, the core structure remains polar and contributes to the overall physicochemical properties of the molecule, often enhancing aqueous solubility.[3]
Caption: Key pharmacophoric contributions of the functionalized pyrrolidinone core.
The pyrrolidinone ring is a central feature in diverse drug classes, from the antiviral activity of agents like Asunaprevir to the antihypertensive effects of ACE inhibitors.[1] This versatility underscores its importance as a foundational element for building new chemical entities.
Section 3: Synthetic Strategies and Utility
While specific proprietary synthesis routes for 4-Amino-1-propyl-2-pyrrolidinone hydrochloride are not publicly detailed, a plausible and representative synthetic strategy can be devised based on established organic chemistry principles for constructing substituted pyrrolidinones.[8][9] The primary utility of this compound is as a chemical intermediate, where its functional groups serve as handles for further molecular elaboration.
Representative Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the molecule at the N1-propyl bond and the C4-amino bond, tracing it back to a protected, chiral precursor derived from a common starting material like glutamic acid or malic acid. This strategy ensures control over stereochemistry at the C4 position, which is often critical for biological activity.
Caption: A plausible retrosynthetic pathway for the target molecule.
Illustrative Forward Synthesis Protocol
The following protocol is a representative, field-proven workflow for the synthesis of N-alkylated 4-amino-pyrrolidinones.
Objective: To synthesize 4-Amino-1-propyl-2-pyrrolidinone from a suitable chiral precursor.
Pillar of Trustworthiness: This multi-step synthesis includes intermediate purification and characterization steps (e.g., TLC, NMR), ensuring the integrity of the material progressing to the next stage. The choice of a robust protecting group like Boc (tert-butyloxycarbonyl) is standard practice, as it is stable to the planned reaction conditions and can be removed cleanly without affecting other functional groups.
Step-by-Step Methodology:
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Starting Material Protection:
-
Rationale: Begin with a commercially available, enantiopure precursor such as (S)-4-amino-pyrrolidin-2-one hydrochloride.[10] The first step is to protect the primary amine to prevent it from interfering with the subsequent N-alkylation step. The Boc group is ideal for this purpose.
-
Procedure:
-
Dissolve (S)-4-aminopyrrolidin-2-one hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to neutralize the hydrochloride and act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
-
-
N-Alkylation of the Lactam:
-
Rationale: The lactam nitrogen is deprotonated with a strong base to form a nucleophilic anion, which then displaces a halide on the alkylating agent (1-bromopropane). Sodium hydride is a common and effective base for this transformation.
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromopropane (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
-
-
-
Deprotection and Salt Formation:
-
Rationale: The final step is the removal of the Boc protecting group under acidic conditions. Using a solution of HCl in a solvent like dioxane or methanol simultaneously removes the Boc group and forms the desired hydrochloride salt in a single, efficient step.
-
Procedure:
-
Dissolve the purified N-propylated intermediate in a minimal amount of methanol.
-
Cool to 0 °C and slowly add a 4M solution of HCl in 1,4-dioxane (excess, ~5-10 eq).
-
Stir at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure. The resulting solid may be triturated with diethyl ether to precipitate the product and remove soluble non-polar impurities.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield 4-Amino-1-propyl-2-pyrrolidinone hydrochloride.
-
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Section 4: Analytical Characterization and Quality Control
Ensuring the identity, purity, and structural integrity of a synthetic building block is critical for its reliable use in subsequent research. A multi-technique approach is required for comprehensive quality control (QC).
Caption: Standard quality control workflow for a synthetic intermediate.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is typically used. Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 210 nm).
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the compound. For the free base (C₇H₁₄N₂O), the expected protonated molecular ion [M+H]⁺ would be observed at m/z 143.12.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural confirmation by showing the number of different types of protons, their connectivity (via splitting patterns), and their chemical environment. Expected signals would include triplets and sextets for the N-propyl group, multiplets for the pyrrolidinone ring protons, and a broad singlet for the amine protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. A key signal would be the carbonyl carbon of the lactam, typically appearing far downfield (~175 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups. Characteristic absorption bands would be observed for the lactam C=O stretch (approx. 1680 cm⁻¹) and N-H bending of the primary amine (approx. 1600 cm⁻¹).
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety and handling procedures are paramount. While specific toxicity data for this compound is not available, a conservative approach based on related structures is warranted.
Potential Hazards: Based on GHS classifications for similar amino-pyrrolidinone derivatives, this compound should be treated as potentially hazardous.[11][12]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or powder. Avoid contact with skin and eyes.
-
In case of accidental contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C is often recommended.[12]
Conclusion
4-Amino-1-propyl-2-pyrrolidinone hydrochloride, CAS 1255717-37-3, represents more than just a catalog chemical; it is a strategically designed intermediate that taps into the proven potential of the pyrrolidinone scaffold. Its defined structure, featuring two distinct points for chemical modification, offers a reliable and versatile entry point for the synthesis of complex molecules in drug discovery programs. By understanding its fundamental properties, plausible synthetic routes, and requisite analytical controls, researchers can confidently integrate this building block into their workflows, accelerating the journey toward novel therapeutics. The insights provided in this guide serve as a foundational resource for scientists and developers aiming to harness the power of this privileged heterocyclic system.
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